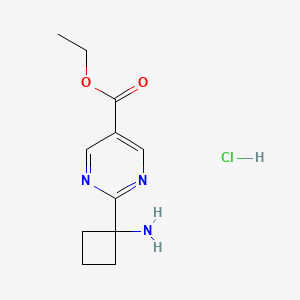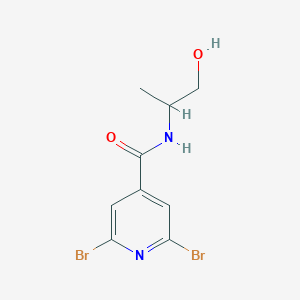
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, it is related to “2,6-Dibromopyridine”, which is a halogenated heterocycle2.
Synthesis Analysis
There is no specific information available on the synthesis of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, a related compound, “2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine”, was synthesized via condensation reactions3.Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” is not explicitly available. However, a related compound, “2,6-Dibromo-4-(1-hydroxy-2-propanyl)phenol”, has a molecular formula of C9H10Br2O24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, a related compound, “2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine”, was used in Suzuki cross-coupling reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” are not explicitly available. However, a related compound, “2,6-Dibromo-4-(1-hydroxy-2-propanyl)phenol”, has a density of 1.8±0.1 g/cm3, boiling point of 322.9±37.0 °C at 760 mmHg, and a flash point of 149.1±26.5 °C4.Safety And Hazards
The safety and hazards of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” are not explicitly available. However, “2,6-Dibromopyridine”, a related compound, has hazard statements H300, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2.
Future Directions
There is no specific information available on the future directions of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, research into related compounds suggests potential applications in the development of new anti-tubercular agents5.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.
properties
IUPAC Name |
2,6-dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O2/c1-5(4-14)12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPACJBSUVJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


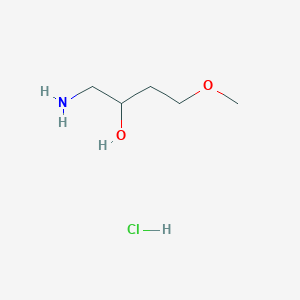
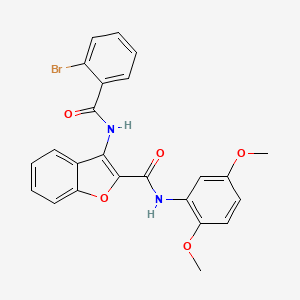
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)
![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)
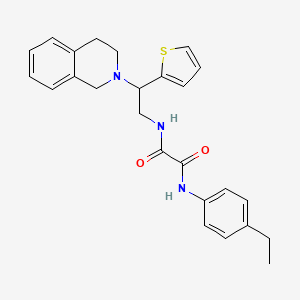
![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)
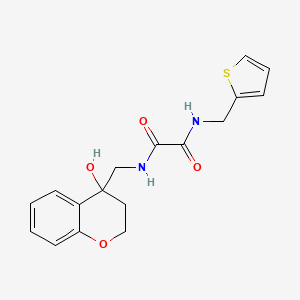
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
